Cas no 81018-83-9 (N-methyl-N-(2-oxobutanoyl)valyl-4-ethyl-N-methyl-N-[2,10,17,25-tetramethyl-27-(3-methylbutyl)-24-(1-methylethyl)-6-(2-methylpropyl)-5,8,12,15,18,23,26,29-octaoxo-16-pentylhexacosahydro-1H,12H-dipyrrolo[2,1-i:2',1'-r][1,4,7,10,13,16,19,22]oxaheptaazacyclop)

N-methyl-N-(2-oxobutanoyl)valyl-4-ethyl-N-methyl-N-[2,10,17,25-tetramethyl-27-(3-methylbutyl)-24-(1-methylethyl)-6-(2-methylpropyl)-5,8,12,15,18,23,26,29-octaoxo-16-pentylhexacosahydro-1H,12H-dipyrrolo[2,1-i:2',1'-r][1,4,7,10,13,16,19,22]oxaheptaazacyclop structure
81018-83-9 structure
Nome do Produto:N-methyl-N-(2-oxobutanoyl)valyl-4-ethyl-N-methyl-N-[2,10,17,25-tetramethyl-27-(3-methylbutyl)-24-(1-methylethyl)-6-(2-methylpropyl)-5,8,12,15,18,23,26,29-octaoxo-16-pentylhexacosahydro-1H,12H-dipyrrolo[2,1-i:2',1'-r][1,4,7,10,13,16,19,22]oxaheptaazacyclop
N.o CAS:81018-83-9
MF:C62H104N10O13
MW:1197.54837703705
CID:1802379
PubChem ID:3067268

N-methyl-N-(2-oxobutanoyl)valyl-4-ethyl-N-methyl-N-[2,10,17,25-tetramethyl-27-(3-methylbutyl)-24-(1-methylethyl)-6-(2-methylpropyl)-5,8,12,15,18,23,26,29-octaoxo-16-pentylhexacosahydro-1H,12H-dipyrrolo[2,1-i:2',1'-r][1,4,7,10,13,16,19,22]oxaheptaazacyclop Propriedades químicas e físicas

Nomes e Identificadores

    • N-methyl-N-(2-oxobutanoyl)valyl-4-ethyl-N-methyl-N-[2,10,17,25-tetramethyl-27-(3-methylbutyl)-24-(1-methylethyl)-6-(2-methylpropyl)-5,8,12,15,18,23,26,29-octaoxo-16-pentylhexacosahydro-1H,12H-dipyrrolo[2,1-i:2',1'-r][1,4,7,10,13,16,19,22]oxaheptaazacyclop
    • LogP
    • Mycoplanecin C
    • 81018-83-9
    • Mycoplanecin A, 9-(N-methyl-2-aminoheptanoic acid)-
    • 9-(N-Methyl-2-aminoheptanoic acid)mycoplanecin A
    • Inchi: InChI=1S/C62H104N10O13/c1-18-21-22-24-44-53(75)63-32-49(74)85-40(13)52(69(17)59(81)47-31-41(19-2)34-72(47)62(84)51(38(10)11)68(16)60(82)48(73)20-3)55(77)65-43(29-36(6)7)57(79)71-33-39(12)30-46(71)54(76)64-42(27-26-35(4)5)56(78)67(15)50(37(8)9)61(83)70-28-23-25-45(70)58(80)66(44)14/h35-47,50-52H,18-34H2,1-17H3,(H,63,75)(H,64,76)(H,65,77)
    • Chave InChI: NDWOINLWKNMGFD-UHFFFAOYSA-N
    • SMILES: CCCCCC1C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N1C)C(C)C)C)CCC(C)C)C)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)CC)C

Propriedades Computadas

  • Massa Exacta: 1196.77843341g/mol
  • Massa monoisotópica: 1196.77843341g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 13
  • Contagem de Átomos Pesados: 85
  • Contagem de Ligações Rotativas: 18
  • Complexidade: 2420
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 12
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 273Ų
  • XLogP3: 7.1

N-methyl-N-(2-oxobutanoyl)valyl-4-ethyl-N-methyl-N-[2,10,17,25-tetramethyl-27-(3-methylbutyl)-24-(1-methylethyl)-6-(2-methylpropyl)-5,8,12,15,18,23,26,29-octaoxo-16-pentylhexacosahydro-1H,12H-dipyrrolo[2,1-i:2',1'-r][1,4,7,10,13,16,19,22]oxaheptaazacyclop Literatura Relacionada

Fornecedores recomendados
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Chong Da Prostaglandin Fine Chemicals Co., Ltd.